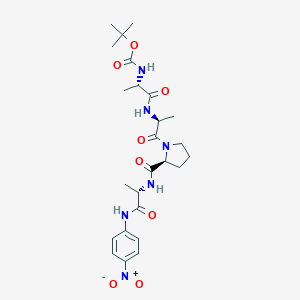

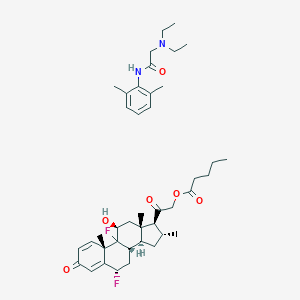

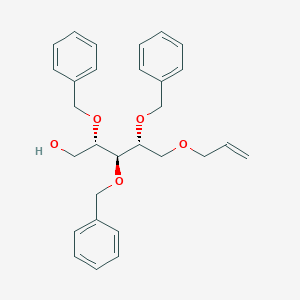

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol, or 2,3,4-Tris(benzyloxy)pentan-1-ol for short, is a synthetic compound with a wide range of applications in various scientific fields. It is a versatile molecule that can be used in laboratory experiments, as well as in drug development and medical research. Its unique structure and properties make it an attractive option for researchers looking for a compound with a high degree of specificity and selectivity.

Scientific Research Applications

Liquid Crystal Dimers and Nematic Phases

Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and others, has shown that these compounds exhibit transitional properties including the formation of a twist-bend nematic phase. This phase is significant for liquid crystal technology, potentially impacting displays and other optical devices. The formation of this phase is attributed to the unique geometry of the dimers, which could suggest similar applications for structurally related compounds (Henderson & Imrie, 2011).

Advances in Hydrogenation of Furfural Derivatives

Furfural and its derivatives' hydrogenation to pentanediol, a compound related in structure to the query, demonstrates the potential of utilizing biomass-derived compounds for the production of valuable chemicals. This research highlights the importance of catalyst design and reaction mechanisms, which could be relevant for the transformation of similar compounds for industrial applications (Tan et al., 2021).

Pentane-1,5-diol in Dermatology

While not directly the same compound, research into pentane-1,5-diol's use in dermatology shows the potential applications of diol compounds in medical formulations. It was found to be safe and effective for topical pharmaceutical products, suggesting that related diol compounds may also have pharmaceutical or cosmeceutical applications (Jacobsson Sundberg & Faergemann, 2008).

Safety and Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. According to the information I found, this compound should be stored sealed in a dry environment at 2-8°C . It’s important to note that this information might not be comprehensive, and additional safety measures might be necessary.

properties

IUPAC Name |

(2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGRBWYIGUUVHW-NHKHRBQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@H]([C@H]([C@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447052 |

Source

|

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111549-97-4 |

Source

|

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol in the synthesis of Haemophilus influenzae type b polysaccharide fragments?

A1: this compound serves as a crucial building block in the multi-step synthesis of protected ribosylribitol derivatives []. These derivatives, in turn, are essential for constructing larger fragments of the Haemophilus influenzae type b polysaccharide. The compound acts as a precursor to the ribitol portion of the target molecule, and its various protecting groups (allyl, benzyl) allow for selective deprotection and further functionalization at specific positions during the synthesis.

Q2: Can you provide the structural characterization data for this compound?

A2:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)

![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)